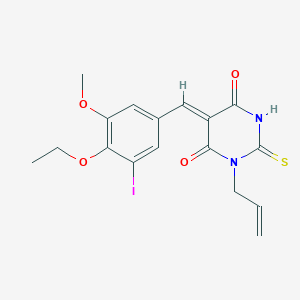
5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone, also known as DIBI, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. DIBI is a synthetic compound that was first synthesized in the early 2000s and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone may reduce the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of proinflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in the blood. It has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the liver and brain. In addition, 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the liver and brain.
Advantages and Limitations for Lab Experiments
5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and has a long shelf life. However, 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals or to use in cell culture experiments. In addition, it has not been extensively studied for its toxicity, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone. One area of research could focus on its potential applications in the treatment of cancer. 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies could explore its potential as a cancer therapeutic. Another area of research could focus on its potential applications in the treatment of neurodegenerative diseases. 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, and further studies could explore its potential as a neuroprotective agent. Finally, future studies could explore the mechanism of action of 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone in more detail, in order to better understand its therapeutic potential.
Conclusion
In conclusion, 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone, or 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone, is a synthetic compound that has potential applications in the field of medicine. It has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. Future research could explore its potential applications in the treatment of cancer, neurodegenerative diseases, and its mechanism of action in more detail.
Synthesis Methods
The synthesis of 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone involves the reaction of 2,4-diethoxybenzaldehyde with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with thiosemicarbazide to form the imidazolidinone ring and the thioxo group. The final product is obtained by the condensation of the imidazolidinone ring with 2,4-diethoxybenzaldehyde.
Scientific Research Applications
5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases.
properties
Product Name |
5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone |
|---|---|
Molecular Formula |
C22H24N2O3S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H24N2O3S/c1-5-26-18-10-8-16(20(13-18)27-6-2)12-19-21(25)24(22(28)23-19)17-9-7-14(3)15(4)11-17/h7-13H,5-6H2,1-4H3,(H,23,28)/b19-12- |
InChI Key |
DEJHZMPOVLLDSZ-UNOMPAQXSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC(=C(C=C3)C)C)OCC |
SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=C(C=C3)C)C)OCC |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=C(C=C3)C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[4-({[(3-isopropoxybenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300765.png)
![(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B300766.png)
![5-bromo-N-[2-(3-ethyl-5-methylphenoxy)ethyl]nicotinamide](/img/structure/B300770.png)


![(5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300776.png)
![2-(4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300777.png)

![1-allyl-5-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300779.png)
![2-(5-bromo-4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300780.png)
![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300782.png)
![2-({2-iodo-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B300786.png)
![ethyl 5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300787.png)
![N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300789.png)